o-Tolyl-acetyl chloride
Overview
Description
O-Tolyl-acetyl chloride is a chemical compound with the molecular formula C9H9ClO . It is also known by other synonyms such as 2-(2-methylphenyl)acetyl chloride .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 heavy atoms . The molecule has a molecular weight of 168.62 g/mol . The InChIKey of the compound is FKMIBYMTHOJWCY-UHFFFAOYSA-N .Chemical Reactions Analysis
Acyl chlorides, such as this compound, are extremely reactive. They are open to attack by nucleophiles, with the overall result being a replacement of the chlorine by something else . Acid chlorides react with carboxylic acids to form anhydrides, with water to form carboxylic acids, with alcohols to form esters, and with ammonia, 1° amines, and 2° amines to form amides .Physical and Chemical Properties Analysis
This compound has a molecular weight of 168.62 g/mol . The compound has a computed XLogP3 value of 2.9, indicating its lipophilicity . It has a topological polar surface area of 17.1 Ų .Scientific Research Applications
Acetylation in Cyclodextrines
Grachev et al. (2011) studied the application of acetyl chloride in preparing silyl derivatives of α- and β-cyclodextrines. This method enabled the acetylation of secondary hydroxy groups with the ability to precisely attribute acetyl groups to specific carbon atoms in carbohydrate fragments using NMR spectroscopy (Grachev et al., 2011).
Synthesis of Phosphonic Acid Derivatives
Yuan et al. (1991) utilized acetyl chloride in the synthesis of 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives. This synthesis involved a three-component condensation reaction, demonstrating the versatility of acetyl chloride in organic synthesis (Yuan, Chen, & Wang, 1991).
Impact on UV Oxidative Systems
Baycan et al. (2007) explored the effects of chloride ion concentration on UV oxidation treatment, with relevance to the impact of different chloride compounds, such as acetyl chloride, in wastewater treatment processes (Baycan, Thomanetz, & Şengül, 2007).
Thermochemical Ablation Studies
Cressman and Jahangir (2013) investigated the use of acetyl chloride in tissue ablation, demonstrating its potential in thermochemical ablation techniques using a single reagent (Cressman & Jahangir, 2013).
Wet Electrolytic Oxidation in Wastewater Treatment
Serikawa et al. (2000) conducted studies on the wet electrolytic oxidation of organics, including the role of chloride compounds like acetyl chloride, in converting pollutants to non-harmful substances (Serikawa et al., 2000).
Photo-Electrochemical Mineralization of Organic Acids
Shih, Chen, and Huang (2014) examined the photo-electrochemical process in the presence of chloride ions, relevant to the study of acetyl chloride's impact on environmental systems (Shih, Chen, & Huang, 2014).
Fries Rearrangement Studies
Cullinane, Edwards, and Bailey‐Wood (2010) researched the Fries rearrangement of o-tolyl acetate, a process closely related to the chemical behavior of o-Tolyl-acetyl chloride (Cullinane, Edwards, & Bailey‐Wood, 2010).
Osmium Boryl Complex Syntheses
Rickard et al. (1998) explored the treatment of Os(Bcat)Cl(CO)(PPh3)2 with acetyl chloride, contributing to the understanding of acetyl chloride's role in complex chemical syntheses (Rickard et al., 1998).
Safety and Hazards
O-Tolyl-acetyl chloride is a hazardous substance. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
While the future directions of o-Tolyl-acetyl chloride are not explicitly mentioned in the retrieved sources, it’s worth noting that indole derivatives, which are structurally related to this compound, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Furthermore, modern strategies for catalytic nucleophilic substitutions, which could potentially involve this compound, are a flourishing and reviving area of research .
Mechanism of Action
Target of Action
o-Tolyl-acetyl chloride is a chemical compound used in organic synthesis It’s known that acyl chlorides, such as this compound, are reactive and can undergo acylation reactions, introducing an acyl group into target molecules .
Mode of Action
The mode of action of this compound primarily involves its reactivity as an acyl chloride. Acyl chlorides are highly reactive due to the presence of a good leaving group (Cl-), which allows them to readily undergo nucleophilic acyl substitution reactions . In these reactions, this compound can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively, while releasing a molecule of HCl.
Biochemical Pathways
It’s worth noting that the compound’s reactivity allows it to participate in various organic synthesis reactions, potentially leading to a wide range of products depending on the reaction conditions and the nucleophiles present .
Result of Action
The result of this compound’s action largely depends on the specific reaction conditions and the nucleophiles it encounters. In organic synthesis, it can contribute to the formation of a variety of products, including amides and esters . The specific molecular and cellular effects would depend on these products and their interactions with biological systems.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of different nucleophiles can lead to different reaction products. Additionally, factors such as temperature, solvent, and pH can also influence the reaction rate and product distribution . It’s also important to note that this compound is a reactive and potentially hazardous compound, and it should be handled with appropriate safety precautions .
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of action of o-Tolyl-acetyl chloride is not well-documented. As an acyl chloride, it is highly reactive and can participate in acylation reactions. This involves the transfer of the acyl group (in this case, the o-Tolyl-acetyl group) to other molecules, potentially influencing their function .
Temporal Effects in Laboratory Settings
This compound is a stable compound under normal conditions, but it is sensitive to moisture . Over time, exposure to moisture could lead to hydrolysis, resulting in the formation of o-Tolyl-acetic acid and hydrochloric acid . Long-term effects on cellular function in in vitro or in vivo studies have not been reported.
Properties
IUPAC Name |
2-(2-methylphenyl)acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMIBYMTHOJWCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375272 | |
Record name | o-tolyl-acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10166-09-3 | |
Record name | o-tolyl-acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10166-09-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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